molecular formula C59H84N2O17 B12298900 11-Deoxycandicidin D

11-Deoxycandicidin D

Cat. No.: B12298900
M. Wt: 1093.3 g/mol
InChI Key: WGGISROKTUVKFG-UHFFFAOYSA-N
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Description

It is a component of the Levorin group, which is derived from the microorganism Streptomyces levoris . This compound is known for its potent antifungal properties and is primarily used in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11-Deoxycandicidin D involves the cultivation of Streptomyces levoris under specific conditions that promote the biosynthesis of this compound. The process includes the fermentation of the microorganism in a nutrient-rich medium, followed by extraction and purification of the compound .

Industrial Production Methods: Industrial production of this compound follows a similar approach to its synthetic preparation. Large-scale fermentation processes are employed, where Streptomyces levoris is cultured in bioreactors. The compound is then extracted using solvent extraction techniques and purified through chromatography methods .

Chemical Reactions Analysis

Types of Reactions: 11-Deoxycandicidin D undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

11-Deoxycandicidin D has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 11-Deoxycandicidin D involves its interaction with fungal cell membranes. The compound binds to ergosterol, a key component of fungal cell membranes, leading to the formation of pores. This disrupts the membrane integrity, causing leakage of cellular contents and ultimately resulting in cell death .

Comparison with Similar Compounds

Uniqueness: 11-Deoxycandicidin D is unique due to its specific structure and high antifungal activity. Compared to other similar compounds, it has a distinct mechanism of action and is derived from a unique microorganism, Streptomyces levoris .

Properties

Molecular Formula

C59H84N2O17

Molecular Weight

1093.3 g/mol

IUPAC Name

22-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-38-[7-(4-aminophenyl)-5-hydroxy-4-methyl-7-oxoheptan-2-yl]-10,14,18,20-tetrahydroxy-37-methyl-2,4,8,16-tetraoxo-1-oxacyclooctatriaconta-23,25,27,29,31,33,35-heptaene-19-carboxylic acid

InChI

InChI=1S/C59H84N2O17/c1-36-19-15-13-11-9-7-5-6-8-10-12-14-16-24-47(77-59-56(73)54(61)55(72)39(4)76-59)34-51(70)53(58(74)75)50(69)32-46(66)31-44(64)22-17-20-42(62)30-43(63)21-18-23-45(65)33-52(71)78-57(36)38(3)29-37(2)48(67)35-49(68)40-25-27-41(60)28-26-40/h5-16,19,24-28,36-39,42,44,47-48,50-51,53-57,59,62,64,67,69-70,72-73H,17-18,20-23,29-35,60-61H2,1-4H3,(H,74,75)

InChI Key

WGGISROKTUVKFG-UHFFFAOYSA-N

Canonical SMILES

CC1C=CC=CC=CC=CC=CC=CC=CC(CC(C(C(CC(=O)CC(CCCC(CC(=O)CCCC(=O)CC(=O)OC1C(C)CC(C)C(CC(=O)C2=CC=C(C=C2)N)O)O)O)O)C(=O)O)O)OC3C(C(C(C(O3)C)O)N)O

Origin of Product

United States

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